rac Darifenacin-d4
rac Darifenacin-d4
Darifenacin-d4 is intended for use as an internal standard for the quantification of darifenacin by GC- or LC-MS. Darifenacin is an antagonist of M3 muscarinic acetylcholine receptors (mAChRs; Ki = 0.76 nM). It is selective for M3 over M1, M2, M4, and M5 mAChRs (Kis = 7.08, 44.67, 45.71, and 9.33 nM, respectively). Darifenacin selectively inhibits contractions in isolated guinea pig ileum, bladder, and trachea (pA2s = 9.44, 8.66, and 8.7, respectively), tissues that endogenously express high levels of M3 mAChRs, over isolated rabbit vas deferens and isolated guinea pig atria (pA2s = 7.9 and 7.48, respectively), which endogenously express M1 and M2 mAChRs, respectively. It inhibits micturition pressure (ED50 = 0.089 mg/kg, i.v.), as well as micturition interval and volume in rats. Formulations containing darifenacin have been used in the treatment of overactive bladder.
Used as a medication to treat urinary incontinence. It works by blocking the M3 muscarinic acetylcholine receptor.
Used as a medication to treat urinary incontinence. It works by blocking the M3 muscarinic acetylcholine receptor.
Brand Name:
Vulcanchem
CAS No.:
1189701-43-6
VCID:
VC0022646
InChI:
InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/i13D2,16D2
SMILES:
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Molecular Formula:
C28H30N2O2
Molecular Weight:
430.6 g/mol
rac Darifenacin-d4
CAS No.: 1189701-43-6
Cat. No.: VC0022646
Molecular Formula: C28H30N2O2
Molecular Weight: 430.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Darifenacin-d4 is intended for use as an internal standard for the quantification of darifenacin by GC- or LC-MS. Darifenacin is an antagonist of M3 muscarinic acetylcholine receptors (mAChRs; Ki = 0.76 nM). It is selective for M3 over M1, M2, M4, and M5 mAChRs (Kis = 7.08, 44.67, 45.71, and 9.33 nM, respectively). Darifenacin selectively inhibits contractions in isolated guinea pig ileum, bladder, and trachea (pA2s = 9.44, 8.66, and 8.7, respectively), tissues that endogenously express high levels of M3 mAChRs, over isolated rabbit vas deferens and isolated guinea pig atria (pA2s = 7.9 and 7.48, respectively), which endogenously express M1 and M2 mAChRs, respectively. It inhibits micturition pressure (ED50 = 0.089 mg/kg, i.v.), as well as micturition interval and volume in rats. Formulations containing darifenacin have been used in the treatment of overactive bladder. Used as a medication to treat urinary incontinence. It works by blocking the M3 muscarinic acetylcholine receptor. |
|---|---|
| CAS No. | 1189701-43-6 |
| Molecular Formula | C28H30N2O2 |
| Molecular Weight | 430.6 g/mol |
| IUPAC Name | 2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/i13D2,16D2 |
| Standard InChI Key | HXGBXQDTNZMWGS-MIMPEXOTSA-N |
| Isomeric SMILES | [2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CCC(C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N |
| SMILES | C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 |
| Canonical SMILES | C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 |
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